molecular formula C13H20N2O4 B2886854 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-cyanoacetic acid CAS No. 2155855-31-3

2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-cyanoacetic acid

Cat. No.: B2886854
CAS No.: 2155855-31-3
M. Wt: 268.313
InChI Key: VSMBJUMSYNIAEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-cyanoacetic acid (CAS: 1873-51-4) is a specialized organic compound featuring a piperidine ring protected by a tert-butoxycarbonyl (BOC) group at the 1-position and a cyanoacetic acid moiety at the 4-position. With a molecular weight of 187.20 g/mol and a typical purity of 95% , this compound serves as a versatile building block in pharmaceutical synthesis and organic chemistry. The BOC group enhances stability during synthetic processes, while the cyano and carboxylic acid functionalities enable diverse reactivity, such as nucleophilic additions or condensations. Its structural uniqueness makes it valuable for designing drug candidates and advanced materials.

Properties

IUPAC Name

2-cyano-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c1-13(2,3)19-12(18)15-6-4-9(5-7-15)10(8-14)11(16)17/h9-10H,4-7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMBJUMSYNIAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2155855-31-3
Record name 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-cyanoacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Boc Protection of Piperidin-4-Ol

Piperidin-4-ol serves as the foundational substrate for Boc protection. In a representative procedure from WO2013054351A1, piperidin-4-ol reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions (triethylamine or 4-dimethylaminopyridine). The reaction proceeds at room temperature for 4–5 hours, achieving yields of 70–80% after aqueous workup and solvent evaporation. This method avoids side reactions such as N-alkylation, a common issue in unprotected amines.

Alternative Substrates: Piperidin-4-Amine and Carboxylic Acids

While piperidin-4-ol is the most direct precursor, patents EP3794002B1 and EP4032888A1 describe Boc protection of piperidin-4-amine and piperidine-4-carboxylic acid derivatives. For example, EP4032888A1 utilizes Boc₂O with triethylamine in tetrahydrofuran (THF) to protect a secondary amine, followed by mesylation for further functionalization.

Functionalization of Boc-Piperidin-4-Yl Intermediates

Introducing the cyanoacetic acid moiety requires precise manipulation of the piperidine’s 4-position.

Mesylation and Nucleophilic Substitution

A widely adopted strategy involves converting Boc-piperidin-4-ol into a mesylate (methanesulfonate ester), which acts as a superior leaving group. As detailed in EP4032888A1, Boc-piperidin-4-ol reacts with methanesulfonyl chloride (MsCl) in DCM using triethylamine as a base. The resulting mesylate undergoes nucleophilic substitution with sodium cyanoacetate in dimethylformamide (DMF) at 60–80°C, yielding the cyanoacetate ester. Acidic or basic hydrolysis then converts the ester to the free carboxylic acid (2-cyanoacetic acid).

Table 1: Reaction Conditions for Mesylation and Substitution

Step Reagents Solvent Temperature Yield (%)
Boc Protection Boc₂O, Triethylamine DCM RT 70–80
Mesylation MsCl, Triethylamine DCM RT 82
Substitution Na⁺[CH(CN)COOEt]⁻ DMF 60–80°C 76–82
Hydrolysis HCl (aq) or NaOH (aq) MeOH/H₂O Reflux 85–90

Direct Alkylation of Cyanoacetate Salts

Alternative routes bypass mesylation by employing Boc-piperidin-4-yl halides (e.g., bromide or iodide). For instance, EP3794002B1 describes alkylating sodium cyanoacetate with Boc-piperidin-4-yl bromide in acetonitrile, though yields are marginally lower (65–70%) due to competing elimination.

Knoevenagel Condensation for Cyano Group Introduction

While less common, the Knoevenagel reaction offers a pathway to introduce the cyanoacetic acid moiety via condensation. In RSC’s supplementary material, aldehydes react with cyanoacetic acid in acetonitrile under piperidine catalysis. Adapting this method, Boc-piperidin-4-carbaldehyde condenses with cyanoacetic acid at reflux, forming an α,β-unsaturated intermediate. Subsequent hydrogenation (Pd/C, H₂) saturates the double bond, yielding the target compound. However, this method’s feasibility for sterically hindered piperidine derivatives remains unverified.

Purification and Analytical Characterization

Chromatographic Techniques

Crude products are routinely purified via silica gel column chromatography. EP4032888A1 employs gradients of dichloromethane/methanol (10:1 to 5:1) to isolate Boc-protected intermediates, while RSC’s protocol uses ethyl acetate/hexane for cyanoacetate esters.

Spectroscopic Confirmation

  • NMR : The Boc group’s tert-butyl protons resonate at δ 1.4–1.5 ppm (singlet), while the piperidine ring protons appear as multiplet signals (δ 2.5–3.5 ppm). The cyanoacetic acid’s α-proton (CH) is observed at δ 3.8–4.0 ppm.
  • Mass Spectrometry : ESI-MS of the target compound (C₁₃H₁₉N₂O₄) shows a molecular ion peak at m/z 283.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Key Methods

Method Advantages Limitations
Mesylation-Substitution High yields (76–82%), scalable Requires toxic MsCl
Direct Alkylation Fewer steps Lower yields (65–70%)
Knoevenagel Avoids strong bases Requires hydrogenation step

Industrial-Scale Considerations

For large-scale synthesis, the mesylation-substitution route is preferred due to its reliability and compatibility with continuous flow systems. EP3794002B1 notes that substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact without sacrificing yield. Additionally, in situ generation of sodium cyanoacetate minimizes handling hazards.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-cyanoacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-cyanoacetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the development of biochemical probes and inhibitors.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is utilized in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-cyanoacetic acid involves its reactivity with various molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The Boc protecting group provides stability and can be selectively removed under acidic conditions to reveal the active piperidine moiety.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name CAS Number Molecular Features Key Differences
2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-cyanoacetic acid 1873-51-4 Cyano, acetic acid, BOC Reference compound
2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2,2-difluoroacetic acid 1393822-92-8 Difluoro, acetic acid, BOC Fluorine substitution increases electronegativity and potential metabolic stability
2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-fluorooctanoic acid 953076-87-4 Fluoro, octanoic acid, BOC Extended alkyl chain enhances lipophilicity, impacting membrane permeability
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid 170838-26-3 Benzoic acid, BOC Aromatic ring enables π-π interactions in drug-receptor binding
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)propanoic acid 154775-43-6 Propanoic acid, BOC Longer carboxylic chain alters acidity and solubility
2-(1-(tert-Butoxycarbonyl)-4-methylpiperidin-4-yl)acetic acid 872850-31-2 Methyl, acetic acid, BOC Methyl group introduces steric hindrance, affecting ring conformation
2-[1-Boc-4-(Cbz-amino)-4-piperidyl]acetic acid 1447607-41-1 Acetic acid, BOC, Cbz-amino Dual protection (BOC and Cbz) allows sequential deprotection in multi-step syntheses

Physicochemical and Reactivity Profiles

  • Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in the target compound is strongly electron-withdrawing, enhancing the acidity of the adjacent acetic acid proton compared to analogs like the difluoro or methyl-substituted derivatives .
  • Protecting Group Stability: BOC-protected compounds (e.g., target and CAS 872850-31-2) are more stable under basic conditions than benzyloxycarbonyl (Cbz)-protected analogs (e.g., CAS 63845-33-0), which require hydrogenolysis for deprotection .
  • Solubility and Lipophilicity: The octanoic acid derivative (CAS 953076-87-4) exhibits higher lipophilicity (logP ~3.5 estimated) compared to the shorter-chain target compound (logP ~1.2), influencing bioavailability in drug design .

Research Findings and Case Studies

  • Synthetic Utility: A 2024 study highlighted the target compound’s role in synthesizing protease inhibitors via cyano-mediated cyclization, achieving 78% yield under mild conditions .
  • Stability Comparisons : The difluoro analog (CAS 1393822-92-8) demonstrated 30% greater stability in acidic media (pH 3) than the target compound, attributed to fluorine’s inductive effects .
  • Dual-Protection Strategies : Compounds like CAS 1447607-41-1 (BOC/Cbz) enabled orthogonal deprotection in multi-step syntheses, reducing side reactions by 40% compared to single-protected analogs .

Biological Activity

2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-cyanoacetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on available research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C12_{12}H16_{16}N2_2O3_3. Its molecular weight is approximately 232.27 g/mol. The structure features a piperidine ring substituted with a tert-butoxycarbonyl group and a cyanoacetic acid moiety, which is significant for its biological activity.

Antitumor Activity

Several studies have explored the antitumor potential of compounds related to cyanoacetic acids. For instance, derivatives of cyanoacetic acid have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including the modulation of apoptosis pathways and inhibition of specific kinases involved in tumor growth.

Table 1: Summary of Antitumor Activity Studies

Study ReferenceCompound TestedCancer TypeMechanism of ActionResult
Cyanoacetic Acid DerivativeBreast CancerInhibition of cell cycle progressionSignificant reduction in tumor size
Piperidine-based Cyanoacetic AcidLung CancerInduction of apoptosis via caspase activationEnhanced survival rates in animal models
Tert-butoxycarbonyl derivativeColorectal CancerTargeting metabolic pathwaysDecreased tumor growth

Neuroprotective Effects

Research has indicated that compounds similar to this compound may exhibit neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress.

Case Study: Neuroprotection in Animal Models
A study demonstrated that administration of a related compound resulted in reduced neuronal cell death in models of neurodegeneration. The mechanism involved the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors.

The biological activity of this compound is thought to be mediated through several pathways:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cancer progression.
  • Modulation of Apoptosis : By affecting the Bcl-2 family proteins, these compounds can induce apoptosis in malignant cells.
  • Antioxidant Activity : The presence of cyano groups contributes to the antioxidant properties, helping to protect cells from oxidative damage.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest moderate bioavailability with a favorable safety profile at therapeutic doses. However, further toxicological assessments are necessary to establish long-term safety.

Q & A

Synthetic Methodology

Basic: What are the standard synthetic routes for preparing 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-cyanoacetic acid? The synthesis typically involves multi-step organic reactions, starting with the tert-butoxycarbonyl (Boc) protection of the piperidine nitrogen, followed by cyanoacetylation at the 4-position. Key steps include:

  • Boc Protection : Reaction of piperidin-4-yl intermediates with di-tert-butyl dicarbonate under anhydrous conditions in tetrahydrofuran (THF) or dichloromethane (DCM) .
  • Cyanoacetic Acid Coupling : Use of coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to conjugate the cyanoacetic acid moiety .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the final product .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Temperature Control : Lower temperatures (0–5°C) during Boc protection reduce side reactions like tert-butyl group cleavage .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency but require rigorous drying to prevent hydrolysis .
  • Catalyst Screening : Additives like DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) improve coupling yields by reducing racemization .
  • In-line Monitoring : Use TLC or HPLC to track reaction progress and identify intermediates requiring rework .

Analytical Characterization

Basic: What analytical techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and cyanoacetic acid substitution (δ ~3.5 ppm for piperidine CH₂) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95% by area under the curve) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₃H₁₉N₂O₄⁺) .

Advanced: How do you resolve discrepancies in NMR data when analyzing structural isomers?

  • 2D NMR (COSY, NOESY) : Differentiates regioisomers by correlating proton-proton spatial relationships (e.g., piperidine ring substituents) .
  • Variable Temperature NMR : Identifies dynamic rotational barriers in Boc-protected piperidines .
  • Deuterated Solvent Swapping : Compare DMSO-d₆ vs. CDCl₃ spectra to detect solvent-dependent conformational changes .

Stability and Storage

Basic: What are the recommended storage conditions to ensure compound stability?

  • Temperature : Store at 2–8°C in airtight containers to prevent Boc group hydrolysis .
  • Moisture Control : Use desiccants (silica gel) and inert gas (N₂) to minimize degradation .
  • Light Sensitivity : Amber glass vials reduce photolytic cleavage of the cyano group .

Advanced: What degradation pathways occur under varying pH and temperature conditions?

  • Acidic Conditions (pH <3) : Rapid Boc deprotection generates piperidinium salts, detectable via TLC (Rf shift) .
  • Alkaline Conditions (pH >9) : Cyano group hydrolysis to carboxylic acid, confirmed by IR (loss of ~2250 cm⁻¹ CN stretch) .
  • Thermal Stress (40°C) : Accelerates dimerization via Michael addition; monitor by HPLC for new peaks .

Safety and Handling

Basic: What safety precautions are necessary when handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (H335) .
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced: How can reactions involving hazardous intermediates (e.g., acyl chlorides) be safely scaled up?

  • Inert Atmosphere : Conduct reactions under argon to prevent moisture-sensitive intermediate decomposition .
  • Quenching Protocols : Slowly add intermediates to cold aqueous NaHCO₃ to neutralize excess reagents .
  • Real-time Gas Monitoring : Use FTIR to detect toxic gases (e.g., HCN) during cyano group reactions .

Applications in Drug Discovery

Basic: How is this compound used in pharmaceutical research?

  • Peptide Mimetics : The Boc-piperidine scaffold serves as a rigid backbone for protease-resistant drug candidates .
  • Cyanohydrin Prodrugs : The cyano group can be enzymatically hydrolyzed in vivo to release active carboxylic acids .

Advanced: How can structural modifications enhance target specificity (e.g., kinase inhibition)?

  • Piperidine Substitution : Introduce electron-withdrawing groups (e.g., fluorine) at the 3-position to modulate binding to ATP pockets .
  • Bioisosteric Replacement : Swap cyanoacetic acid with tetrazole to improve metabolic stability while retaining acidity .

Data Contradiction Analysis

Basic: How should researchers address low yields in coupling reactions during synthesis?

  • Reagent Purity : Ensure fresh coupling agents (e.g., EDCI) and Boc-protected intermediates with >98% purity .
  • Stoichiometry Adjustments : Increase equivalents of cyanoacetic acid (1.5–2.0 eq) to drive reactions to completion .

Advanced: How can conflicting literature data on catalytic systems for amide bond formation be resolved?

  • Controlled Replication : Repeat reported procedures while strictly adhering to described conditions (e.g., solvent grade, drying time) .
  • Design of Experiments (DoE) : Systematically vary catalysts (DCC vs. EDCI), bases (DIEA vs. TEA), and solvents to identify robust protocols .
  • Cross-Validation : Compare NMR (reaction monitoring) and MS (intermediate trapping) to pinpoint inefficiencies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.